molecular formula C15H12N4Na2O6S2 B13776865 7432-S-trans sodium salt CAS No. 97518-16-6

7432-S-trans sodium salt

Cat. No.: B13776865
CAS No.: 97518-16-6
M. Wt: 454.4 g/mol
InChI Key: BZEMMXYCXPPDCE-BATFEWGOSA-L
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Description

7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a member of the cephem class of antibiotics, which are known for their broad-spectrum activity against various bacterial pathogens.

Preparation Methods

The preparation of 7432-S-trans sodium salt involves several synthetic routes and reaction conditions. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which undergoes a Wittig reaction to form a diester. The diester is then treated with trifluoroacetic acid to yield a mixture of monoacids. These monoacids are coupled with 7-aminocephem to form cephem esters, which are subsequently deprotected to yield the desired this compound .

Chemical Reactions Analysis

7432-S-trans sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, trifluoroacetic acid, and phosphorane. The major products formed from these reactions include hydroxymethylene acetate, diester, and cephem esters .

Scientific Research Applications

7432-S-trans sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of cephem antibiotics. In biology, it is used to investigate the antibacterial activity and binding affinity with bacterial penicillin-binding proteins. In medicine, it is studied for its potential use as an oral antibiotic for treating various bacterial infections. In industry, it is used in the development of new antibacterial agents and formulations .

Mechanism of Action

The mechanism of action of 7432-S-trans sodium salt involves its binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. By inhibiting these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include penicillin-binding proteins 1 and 3, which are crucial for bacterial cell wall integrity .

Comparison with Similar Compounds

7432-S-trans sodium salt is unique among cephem antibiotics due to its high oral bioavailability and strong binding affinity with penicillin-binding proteins. Similar compounds include cefaclor, cefixime, and other cephem derivatives. Compared to these compounds, this compound exhibits superior antibacterial activity and better absorption from the intestinal mucosa .

Conclusion

This compound is a valuable compound with significant antibacterial properties and a wide range of scientific research applications. Its unique mechanism of action and strong binding affinity with bacterial penicillin-binding proteins make it a promising candidate for the development of new antibacterial agents.

Properties

CAS No.

97518-16-6

Molecular Formula

C15H12N4Na2O6S2

Molecular Weight

454.4 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1

InChI Key

BZEMMXYCXPPDCE-BATFEWGOSA-L

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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